8-amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one
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Description
Scientific Research Applications
Synthesis and Derivative Development
- Suzuki et al. (1977) described the synthesis of 3-Amino-4-hydroxyquinolin-2 (1H)-one compounds (aminocarbostyrils) through a reaction involving methyl isocyanoacetate and isatoic anhydrides. These compounds showed antiallergic activity (Suzuki et al., 1977).
- Bahadorikhalili et al. (2018) introduced a novel methodology for synthesizing novel 5-methyl-8H-isoquinolino[1,2-b]quinazolin-8-one derivatives using an immobilized palladium catalyst (Bahadorikhalili et al., 2018).
- Almarhoon et al. (2019) developed a simple and eco-friendly method for the preparation of 3-Substituted-2,3-dihydroquinazolin-4(1H)-one derivatives (Almarhoon et al., 2019).
Pharmacological Applications
- Jagtap et al. (2019) reported the synthesis of 4-substituted 2-amino-3,4-dihydroquinazolines, finding two compounds with potent BACE-1 inhibitory activity (Jagtap et al., 2019).
- Rajasekaran et al. (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, showing broad-spectrum antimicrobial and anticonvulsant activities (Rajasekaran et al., 2013).
Catalytic and Chemical Processes
- Abdollahi-Alibeik and Shabani (2011) demonstrated the synthesis of 2,3-Dihydroquinazolin-4(1H)-ones using ZrCl4 as a catalyst (Abdollahi-Alibeik & Shabani, 2011).
- Liu et al. (2021) disclosed an electrocatalytic protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-one, utilizing methanol as the C1 source (Liu et al., 2021).
Antimicrobial Activities
- Demirel et al. (2019) synthesized and evaluated 3H-quinazolinone derivatives for their antimicrobial effect and cytotoxicity on human gingival fibroblasts (Demirel et al., 2019).
- Ramana et al. (2016) developed a hydrophobically directed, multi-component synthesis of functionalized 3,4-dihydroquinazolin-2(1H)-ones, demonstrating good antibacterial activity against various pathogens (Ramana et al., 2016).
properties
IUPAC Name |
8-amino-3-methyl-1,4-dihydroquinazolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12-5-6-3-2-4-7(10)8(6)11-9(12)13/h2-4H,5,10H2,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVNQXGZJREZSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C(=CC=C2)N)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one |
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